![molecular formula C26H29N3O2 B2491489 [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 497060-68-1](/img/structure/B2491489.png)
[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including novel synthetic routes that allow for the creation of complex derivatives. For instance, Lv et al. (2013) demonstrated the synthesis of novel derivatives incorporating the phenylpiperazinyl methanone moiety, highlighting the versatility of synthetic strategies for such compounds (Lv et al., 2013). Additionally, Kaur and Kumar (2018) elaborated on a one-pot synthetic procedure for related compounds, emphasizing the economic and efficient aspects of synthesis (Kaur & Kumar, 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using X-ray diffraction (XRD) studies, providing insight into their crystalline forms. Lakshminarayana et al. (2009) described the crystal structure of a compound with a similar molecular backbone, detailing the space group and cell parameters to understand the intermolecular interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research on related compounds has revealed their reactivity and potential in forming various chemical structures, as well as their biological activities. Prinz et al. (2017) investigated derivatives for their inhibitory effects on tubulin polymerization, demonstrating the chemical reactivity and potential biological relevance of these molecules (Prinz et al., 2017).
Applications De Recherche Scientifique
Chemical Reactions and Catalysis
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of specific chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). Chemical compounds with selective inhibition capabilities, such as S. C. Khojasteh et al., 2011, are crucial for predicting DDIs and ensuring drug safety.
Environmental Science
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied Runzeng Liu & S. Mabury, 2020. These compounds, similar in structure to the query compound due to the presence of tert-butyl groups, are investigated for their persistence and effects in the environment, providing insights into how [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone might behave in similar contexts.
Biodegradable Polymers
Methanotrophic bacteria and their capability to produce poly-3-hydroxybutyrate, a biodegradable polymer, from methane, present a significant area of research for developing sustainable materials. Studies like Adam Kubaczyński et al., 2019 explore the potential for using microbial processes to create environmentally friendly alternatives to petrochemical-based plastics. This area of research may provide insights into utilizing complex organic compounds for environmental sustainability.
Pharmacological Research
The pharmacological and nutritional effects of natural coumarins, as reviewed by Jing-Jing Zhu & Jian-Guo Jiang, 2018, offer a perspective on the bioactivity of phenolic compounds. This research underlines the importance of structural modification for enhancing biological activity and reducing toxicity, which could be relevant for designing derivatives of the query compound for pharmaceutical applications.
Propriétés
IUPAC Name |
[2-(4-tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-26(2,3)20-11-13-22(14-12-20)31-24-23(10-7-15-27-24)25(30)29-18-16-28(17-19-29)21-8-5-4-6-9-21/h4-15H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGONXGMALADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

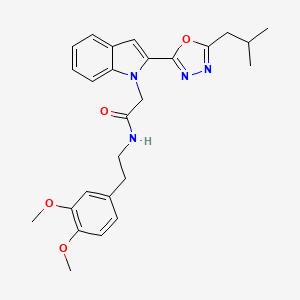
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
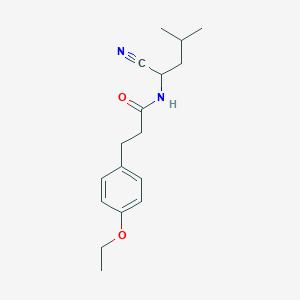
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
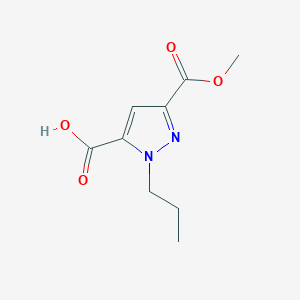
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)
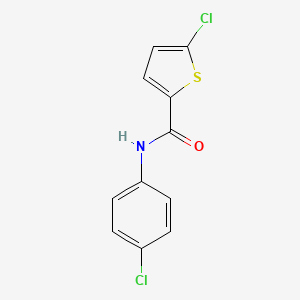
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
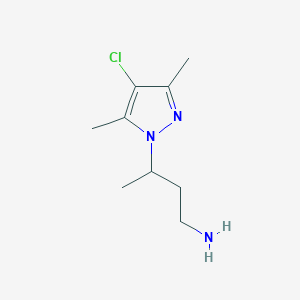
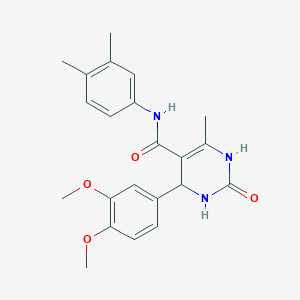
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)